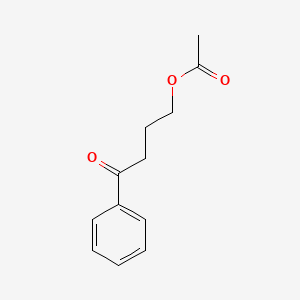

4-Oxo-4-phenyl-1-acetoxybutane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-oxo-4-phenylbutyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-10(13)15-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWZAUGWOBHCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Friedel Crafts Acylation:

The synthesis typically begins with the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) using a Lewis acid catalyst like AlCl₃ to form 4-oxo-4-phenylbutanoic acid. vedantu.comorientjchem.org

The mechanism proceeds via several steps:

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the opening of the anhydride ring upon attack, generating a highly electrophilic acylium ion intermediate. sigmaaldrich.comstackexchange.com

Electrophilic Aromatic Substitution: The electron-rich π-system of the benzene ring attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vedantu.com

Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new substituent. This regenerates the aromatic ring. wikipedia.org

Catalyst Complexation and Workup: The carbonyl group of the resulting ketone product is basic enough to form a stable complex with the AlCl₃ catalyst. This complexation means the catalyst is not regenerated, and a stoichiometric amount is required. An aqueous workup is necessary to hydrolyze this complex and liberate the final 4-oxo-4-phenylbutanoic acid product. wikipedia.org

Mechanism of Selective Reduction:

The intermediate, 4-oxo-4-phenylbutanoic acid, contains both a ketone and a carboxylic acid. To produce the precursor for the final esterification step, the carboxylic acid must be selectively reduced to a primary alcohol (to yield 4-hydroxy-1-phenylbutan-1-one) in the presence of the ketone. Reagents like amalgamated zinc (Clemmensen reduction) would non-selectively reduce the ketone. stackexchange.com Therefore, a chemoselective reducing agent is required.

Borane (BH₃) or its complexes (e.g., BH₃·THF) are well-suited for this transformation. The mechanism for this selectivity is based on the different electronic properties of the two carbonyl groups. Carboxylic acids are reduced much faster than ketones by borane. The mechanism involves the formation of an acyloxyborane intermediate from the reaction of the carboxylic acid with borane. This intermediate is more reactive towards further reduction than the ketone carbonyl, leading to the selective formation of the primary alcohol upon hydrolysis.

Mechanism of Esterification:

Fundamental Reactivity Profile of the Ketone and Ester Moieties

4-Oxo-4-phenyl-1-acetoxybutane possesses two primary sites of reactivity: the carbonyl group of the ketone and the ester functionality. The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The adjacent phenyl group influences the reactivity of the ketone through resonance and inductive effects. The ester group, specifically the acetoxy moiety, is also subject to nucleophilic acyl substitution.

The spatial relationship of these two functional groups does not typically lead to significant intramolecular electronic interaction in the ground state. However, their proximity can be crucial in certain reactions where one group can influence the reactivity of the other through neighboring group participation or by dictating the stereochemical outcome of reactions.

Hydrolysis and Transesterification Reactions of the Acetoxy Group

The acetoxy group of 4-Oxo-4-phenyl-1-acetoxybutane can undergo hydrolysis to yield the corresponding alcohol, 4-hydroxy-1-phenylbutan-1-one, or transesterification in the presence of other alcohols. These reactions can be catalyzed by either acids or bases.

Acid-Catalyzed Solvolysis and Mechanistic Studies

Under acidic conditions, the hydrolysis of the acetoxy group proceeds through a well-established mechanism. The initial step involves protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule (or another solvent molecule in solvolysis) on the carbonyl carbon leads to a tetrahedral intermediate. The elimination of acetic acid from this intermediate, followed by deprotonation, yields the alcohol product. The general mechanism for acid-catalyzed ester hydrolysis is a multistep process involving protonation, nucleophilic attack, and elimination.

Base-Catalyzed Hydrolysis and Selective Cleavage Processes

Base-catalyzed hydrolysis, or saponification, of the acetoxy group involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This reaction is generally faster and irreversible compared to its acid-catalyzed counterpart. The process results in the formation of a carboxylate salt (acetate) and the corresponding alcohol. Selective cleavage under basic conditions is possible, as the ketone functionality is generally less reactive towards bases than the ester, although enolate formation at the alpha-carbon of the ketone can occur under strong basic conditions.

Reductive Transformations of the Ketone Functionality

The ketone group in 4-Oxo-4-phenyl-1-acetoxybutane can be reduced to a secondary alcohol. The choice of reducing agent is critical to achieve selectivity, especially if the ester group is to be preserved.

Sodium borohydride (B1222165) (NaBH4) is a common reagent for the reduction of ketones. researchgate.net In alcoholic solvents like methanol (B129727) or ethanol (B145695), NaBH4 can selectively reduce the ketone to an alcohol while leaving the ester group intact under controlled conditions. researchgate.net However, the presence of a neighboring oxo group can sometimes facilitate the reduction of the ester as well. researchgate.net

| Reducing Agent | Primary Target | Potential Side Reactions |

|---|---|---|

| Sodium Borohydride (NaBH4) | Ketone | Possible reduction of the ester, especially with prolonged reaction times or higher temperatures. researchgate.net |

| Lithium Aluminum Hydride (LiAlH4) | Both Ketone and Ester | Non-selective; reduces both functional groups to the corresponding diol. |

| Catalytic Hydrogenation (e.g., H2/Pd/C) | Ketone | Can also reduce the aromatic ring under more vigorous conditions. thieme-connect.de |

Nucleophilic and Electrophilic Additions to the Carbonyl Group

The carbonyl group of the ketone is a key site for both nucleophilic and electrophilic additions.

Nucleophilic Addition: A wide range of nucleophiles can attack the electrophilic carbonyl carbon. Examples include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), which lead to the formation of tertiary alcohols after acidic workup. Cyanide ions can also add to form cyanohydrins. umkc.edu

Electrophilic Addition: While less common for ketones themselves, the enolate formed by deprotonation of the α-carbon can act as a nucleophile and react with various electrophiles. This allows for the introduction of alkyl or acyl groups at the position adjacent to the ketone.

Rearrangement and Cyclization Reactions

The structure of 4-Oxo-4-phenyl-1-acetoxybutane, a γ-keto ester derivative, is conducive to intramolecular reactions, particularly cyclization. Under certain conditions, the molecule can undergo intramolecular cyclization reactions. For instance, hydrolysis of the acetoxy group to the corresponding alcohol, 4-hydroxy-1-phenylbutan-1-one, can be followed by an intramolecular cyclization between the newly formed hydroxyl group and the ketone. This can lead to the formation of a cyclic hemiketal.

Comprehensive Derivatization and Functionalization Strategies

The structure of 4-oxo-4-phenyl-1-acetoxybutane serves as a versatile scaffold for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. The 1,4-dicarbonyl nature of this molecule, or its hydrolyzed analogue, is key to these transformations.

One of the most significant derivatization strategies for 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which allows for the construction of furan (B31954), pyrrole (B145914), and thiophene (B33073) rings. acs.org In the case of 4-oxo-4-phenyl-1-acetoxybutane, initial hydrolysis of the acetate (B1210297) group would yield 4-hydroxy-1-phenyl-1,4-butanedione (after tautomerization of the initial product). This 1,4-dicarbonyl compound can then be cyclized under various conditions to produce a range of heterocyclic derivatives.

The following tables outline some of the key derivatization reactions that 4-oxo-4-phenyl-1-acetoxybutane or its immediate derivatives can undergo.

Table 1: Synthesis of Furan Derivatives

| Reagent/Catalyst | Reaction Conditions | Product | Reference |

| Trifluoroacetic acid (TFA) | DMSO, 150 °C | 2-Methyl-5-phenylfuran | acs.org |

| p-Toluenesulfonic acid (p-TSA) | Toluene, 75 °C | 2-Methyl-5-phenylfuran | researchgate.net |

The synthesis of furan derivatives from 1,4-diketones is typically achieved through acid-catalyzed dehydration. acs.orgresearchgate.net The reaction proceeds by tautomerization to the enol form, followed by cyclization and subsequent elimination of a water molecule to form the aromatic furan ring.

Table 2: Synthesis of Pyrrole Derivatives

| Reagent/Catalyst | Reaction Conditions | Product | Reference |

| Aniline, p-TSA | Toluene, 110 °C | 1,2-Diphenyl-5-methylpyrrole | acs.org |

| Ammonium acetate (NH₄OAc) | DMF, 120 °C | 2-Methyl-5-phenylpyrrole | researchgate.net |

| 1-Naphthylamine | Methanol, reflux | 1-(1-Naphthyl)-2-methyl-5-phenylpyrrole | acs.org |

The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. acs.orgresearchgate.net The reaction mechanism is similar to that of furan synthesis, with the amine nitrogen acting as the nucleophile in the cyclization step. The use of different primary amines allows for the introduction of various substituents on the pyrrole nitrogen, leading to a diverse library of N-substituted pyrroles.

Table 3: Synthesis of Thiophene Derivatives

| Reagent/Catalyst | Reaction Conditions | Product | Reference |

| Lawesson's reagent | Toluene, reflux | 2-Methyl-5-phenylthiophene | |

| Phosphorus pentasulfide (P₄S₁₀) | Pyridine, reflux | 2-Methyl-5-phenylthiophene |

The synthesis of thiophenes from 1,4-dicarbonyl compounds can be accomplished using sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide. These reagents convert the carbonyl oxygens to sulfur, and subsequent cyclization and dehydration lead to the formation of the thiophene ring.

Beyond these classical cyclizations, the ketone and ester functionalities can be independently or sequentially modified to introduce further complexity. For example, the ketone can be converted to an oxime, which can then undergo a Beckmann rearrangement. The ester can be reduced to an alcohol and then converted to other functional groups like halides or ethers, opening up further avenues for derivatization.

Role As a Versatile Synthetic Intermediate in Complex Molecule Construction

Precursor in Heterocyclic Scaffold Synthesis

The strategic placement of functional groups in 4-oxo-4-phenyl-1-acetoxybutane enables its use in the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals and biologically active molecules.

The tetrahydroisoquinoline (THIQ) framework is a prominent structural motif in a vast number of alkaloids and pharmacologically active agents. acs.orgnih.gov The synthesis of THIQs often relies on the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. nih.gov While not a direct precursor, 4-oxo-4-phenyl-1-acetoxybutane can be elaborated into a suitable intermediate for this transformation.

A plausible synthetic route would involve the conversion of the subject compound into 4-oxo-4-phenylbutanal. This can be achieved through a two-step process:

Hydrolysis: The acetoxy group is first hydrolyzed to the corresponding primary alcohol, yielding 4-hydroxy-1-phenylbutan-1-one (B1625134).

Oxidation: The resulting alcohol is then oxidized to the aldehyde, 4-oxo-4-phenylbutanal.

This aldehyde can then undergo a Pictet-Spengler reaction with a substituted phenylethylamine to construct the tetrahydroisoquinoline core. Alternatively, the related 4-oxo-4-phenylbutanoic acid can be transformed into a keto ester, which serves as a precursor in similar cyclization strategies to access the THIQ skeleton. nih.gov

Table 1: Plausible Synthetic Route to Tetrahydroisoquinolines

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 4-Oxo-4-phenyl-1-acetoxybutane | H₃O⁺ | 4-Hydroxy-1-phenylbutan-1-one | Hydrolysis |

| 2 | 4-Hydroxy-1-phenylbutan-1-one | PCC or Swern oxidation | 4-Oxo-4-phenylbutanal | Oxidation |

| 3 | 4-Oxo-4-phenylbutanal & Phenylethylamine | Acid catalyst | Tetrahydroisoquinoline derivative | Pictet-Spengler Reaction |

Oxazolidinones are a critical class of five-membered heterocycles, with some derivatives utilized as chiral auxiliaries in asymmetric synthesis and others forming the basis of important antibiotics. The conventional synthesis of the oxazolidinone ring typically involves the cyclization of β-aminoalcohols, the reaction of epoxides with carbamates, or the cycloaddition of carbon dioxide with aziridines. organic-chemistry.orgionike.com

Utilizing 4-oxo-4-phenyl-1-acetoxybutane as a direct precursor for oxazolidinone synthesis is not a conventional or straightforward pathway. The structural framework of a γ-keto ester does not readily lend itself to the common cyclization reactions that form the oxazolidinone ring. Significant synthetic modifications, such as converting the γ-keto ester into a suitable β-aminoalcohol, would be required. Such a multi-step transformation is generally less efficient than established routes, and therefore, the application of 4-oxo-4-phenyl-1-acetoxybutane in this specific context is not well-documented in chemical literature.

Application in the Construction of Functionalized Acyclic and Alicyclic Systems

The bifunctional nature of 4-oxo-4-phenyl-1-acetoxybutane and its parent acid, 4-oxo-4-phenylbutanoic acid, makes them excellent starting materials for creating complex acyclic and alicyclic molecules. The parent acid is readily synthesized via the Friedel-Crafts reaction between succinic anhydride (B1165640) and benzene (B151609). orientjchem.orgmdpi.com Both the ketone and the ester/acid functionalities can be selectively manipulated.

Key transformations include:

Ketone Functionalization: The ketone can undergo reduction to a secondary alcohol, nucleophilic addition with organometallic reagents to form tertiary alcohols, or reductive amination to introduce a nitrogen-containing moiety.

Carboxyl/Ester Functionalization: The ester can be hydrolyzed to the carboxylic acid, which in turn can be converted into amides, acid chlorides, or other esters.

Chain Functionalization: The methylene (B1212753) groups adjacent to the carbonyls can be functionalized through enolate chemistry, allowing for alkylation or condensation reactions. orgsyn.orgorganic-chemistry.org

Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid have provided insights into its reactivity, showing that the rate of enolization can be a key factor in its transformations. orientjchem.org

Table 2: Selected Transformations of the 4-Oxo-4-phenylbutanoic Acid/Ester Scaffold

| Functional Group | Reaction Type | Reagents | Product Type |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ketone | Grignard Reaction | RMgBr | Tertiary Alcohol |

| Ketone | Oxidation (Cleavage) | Tripropylammonium fluorochromate | Benzoic acid |

| Ester | Hydrolysis | H₃O⁺ / OH⁻ | Carboxylic Acid |

| Carboxylic Acid | Esterification | ROH, H⁺ | Ester |

| α-Methylene | Enolate Alkylation | LDA, R-X | α-Alkylated γ-keto ester |

Utility in Multi-Component Reactions and Cascade Processes

The presence of two distinct carbonyl functionalities makes γ-keto esters like 4-oxo-4-phenyl-1-acetoxybutane ideal substrates for cascade reactions. Cascade processes, where multiple bonds are formed in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.

The compound's structure allows for sequential reactions. For instance, the ketone can undergo a nucleophilic addition, which is then followed by an intramolecular reaction involving the ester group. A transaminase-catalyzed cascade process has been demonstrated to convert γ-keto esters into valuable chiral γ-lactams (pyrrolidin-2-ones). researchgate.net This process first converts the ketone into an amine, which then undergoes spontaneous intramolecular cyclization with the ester to form the lactam. Such strategies highlight the potential to rapidly build molecular complexity from simple γ-keto precursors. researchgate.net Similarly, cascade reactions involving Michael addition followed by cyclization are common for related unsaturated keto esters, demonstrating the utility of this functional group arrangement in constructing cyclic systems. nih.gov

Strategic Use in Fragment-Based Approaches for Complex Molecule Synthesis

In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are identified as binders to a biological target and then optimized into more potent leads. The structure of 4-oxo-4-phenyl-1-acetoxybutane contains several features that make its core scaffold a suitable candidate for an FBDD campaign.

Key features as a molecular fragment:

Aromatic Ring: The phenyl group can participate in favorable π-π stacking or hydrophobic interactions within a protein binding pocket.

Ketone: The carbonyl oxygen acts as a hydrogen bond acceptor.

Aliphatic Linker: The flexible butane (B89635) chain allows the phenyl and acetoxy groups to adopt various conformations to fit a binding site.

Ester Group: The acetoxy group provides another potential hydrogen bond acceptor and serves as a synthetically tractable handle for modification.

In a hypothetical FBDD program, this fragment could be elaborated by extending its structure from several growth vectors to engage in additional interactions with the target protein, thereby increasing binding affinity and potency.

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Oxo-4-phenyl-1-acetoxybutane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to establish connectivity and stereochemistry.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are critical for unambiguously assigning proton and carbon signals and for piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For 4-Oxo-4-phenyl-1-acetoxybutane, COSY would show correlations between the protons on adjacent carbons in the butane (B89635) chain, specifically between the protons at C-1 and C-2, and between the protons at C-2 and C-3. This would confirm the butane backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C signals for the methylene (B1212753) groups (C-1, C-2, and C-3) and the methyl group of the acetate (B1210297).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to connecting the different functional groups. Key expected HMBC correlations for 4-Oxo-4-phenyl-1-acetoxybutane would include:

Correlations from the protons of the phenyl group to the carbonyl carbon (C-4).

Correlations from the protons on C-3 to the carbonyl carbon (C-4).

Correlations from the protons on C-1 to the carbonyl carbon of the acetate group.

Correlations from the methyl protons of the acetate group to the acetate carbonyl carbon.

Based on data for analogous compounds like 1-phenylbutan-1-one and other acetate-containing molecules, the following table presents predicted ¹H and ¹³C NMR chemical shifts. sigmaaldrich.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Phenyl-H (ortho) | ~7.95 (d) | ~128.0 | C-4 (carbonyl) |

| Phenyl-H (meta) | ~7.45 (t) | ~128.7 | Phenyl quaternary C |

| Phenyl-H (para) | ~7.55 (t) | ~133.3 | Phenyl quaternary C |

| Phenyl-C (quat) | - | ~136.7 | - |

| C-4 (C=O) | - | ~198.0 | - |

| C-3 (-CH₂-) | ~3.10 (t) | ~35.0 | C-4, C-2, C-1 |

| C-2 (-CH₂-) | ~2.10 (quint) | ~20.0 | C-4, C-3, C-1, Acetate C=O |

| C-1 (-CH₂OAc) | ~4.20 (t) | ~63.5 | C-2, C-3, Acetate C=O |

| Acetate C=O | - | ~171.0 | - |

| Acetate CH₃ | ~2.05 (s) | ~21.0 | Acetate C=O, C-1 |

Advanced Solid-State NMR Applications

In the absence of suitable crystals for X-ray diffraction, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of 4-Oxo-4-phenyl-1-acetoxybutane in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra. These spectra can reveal the presence of different polymorphs or conformers in the solid state, which may not be observable in solution. nih.gov The chemical shifts in the solid state may differ slightly from those in solution due to packing effects and the absence of solvent interactions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of 4-Oxo-4-phenyl-1-acetoxybutane (C₁₂H₁₄O₃), which has a calculated exact mass of 206.0943 Da. This high-precision measurement would confirm the elemental composition.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that would likely produce the protonated molecule [M+H]⁺ (m/z 207.0916) or adducts with sodium [M+Na]⁺ (m/z 229.0837).

The fragmentation pattern in MS/MS experiments would provide further structural confirmation. Key expected fragmentation pathways include:

Loss of the acetoxy group (CH₃COO•, 59 Da) or acetic acid (CH₃COOH, 60 Da).

Cleavage at the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105).

McLafferty rearrangement, if sterically feasible, could lead to a characteristic neutral loss.

The table below summarizes the expected major ions in the mass spectrum of 4-Oxo-4-phenyl-1-acetoxybutane, based on fragmentation patterns of similar ketones and acetates. nih.govnist.gov

| m/z (charge-to-mass ratio) | Proposed Fragment |

| 206 | [M]⁺• (Molecular ion) |

| 147 | [M - CH₃COO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 4-Oxo-4-phenyl-1-acetoxybutane is expected to show strong absorption bands characteristic of its two carbonyl groups. The aryl ketone carbonyl (C=O) stretch would appear around 1685 cm⁻¹, while the ester carbonyl (C=O) stretch would be at a higher frequency, typically around 1740 cm⁻¹. The C-O stretching of the acetate group would also be prominent, expected around 1240 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic C=C stretching vibrations of the phenyl ring would be clearly visible, typically in the 1580-1600 cm⁻¹ region.

The main vibrational frequencies for 4-Oxo-4-phenyl-1-acetoxybutane are predicted in the following table, based on data from butyrophenone (B1668137) and acetate-containing compounds. nih.govnist.gov

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Functional Group |

| C-H stretch (aromatic) | 3100-3000 | Phenyl group |

| C-H stretch (aliphatic) | 3000-2850 | Butane chain, acetate methyl |

| C=O stretch (ester) | ~1740 | Acetoxy group |

| C=O stretch (ketone) | ~1685 | Phenyl ketone |

| C=C stretch (aromatic) | 1600-1450 | Phenyl group |

| C-O stretch (ester) | ~1240 | Acetoxy group |

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The primary chromophore in 4-Oxo-4-phenyl-1-acetoxybutane is the phenyl ketone moiety.

The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show two main absorption bands:

A strong absorption band (π → π* transition) at a shorter wavelength, likely around 240-250 nm, associated with the benzoyl group.

A weaker absorption band (n → π* transition) at a longer wavelength, around 280 nm, also characteristic of the carbonyl group conjugated with the phenyl ring. biosynth.comrsc.org

The acetoxy group is not expected to significantly alter the position of these maxima compared to the parent compound, 1-phenylbutan-1-one. nist.gov

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~245 | High |

| n → π | ~280 | Low to Medium |

X-ray Crystallography for Precise Solid-State Structure Determination

Should a suitable single crystal of 4-Oxo-4-phenyl-1-acetoxybutane be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of:

Bond lengths and angles.

The conformation of the flexible butane chain.

The orientation of the phenyl and acetoxy groups relative to the rest of the molecule.

Intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking, which govern the crystal packing. nih.govnih.gov

Studies on related butyrophenones have shown that the conformation of the side chain can be influenced by the crystalline environment and intermolecular forces. biosynth.comnih.gov Therefore, X-ray data would be invaluable for understanding the solid-state properties of this compound.

Computational Chemistry and Molecular Modeling: Unveiling the Properties of 4-Oxo-4-phenyl-1-acetoxybutane

Computational chemistry and molecular modeling serve as powerful tools for the in-depth analysis of molecular structures, properties, and reactivity. For a bifunctional molecule such as 4-Oxo-4-phenyl-1-acetoxybutane, which contains both a ketone and an ester group, these in silico techniques provide critical insights that complement experimental findings. Advanced computational approaches enable a detailed exploration of its electronic landscape, conformational flexibility, and potential reaction pathways at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Oxo-4-phenyl-1-acetoxybutane, DFT calculations are instrumental in determining its most stable three-dimensional structure (geometry optimization), understanding the distribution of electrons, and predicting various spectroscopic properties.

Geometry Optimization and Electronic Structure: The first step in a typical DFT study is to find the minimum energy conformation of the molecule. For 4-Oxo-4-phenyl-1-acetoxybutane, this involves optimizing the bond lengths, bond angles, and dihedral angles. Due to the flexible butane chain, multiple conformers may exist, and DFT calculations can identify the most stable arrangement. For instance, studies on similar β-keto esters have successfully used DFT to identify minimal energy conformations. mdpi.com The M06-2X and B3LYP functionals are commonly employed for such tasks, often paired with basis sets like 6-311+G(d,p) to ensure high accuracy. mdpi.comnih.gov Once optimized, the electronic properties, such as the distribution of charge, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, can be calculated. These properties are crucial for predicting the molecule's reactivity, particularly the electrophilic and nucleophilic sites.

Spectroscopic Property Prediction: DFT is widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra. researchgate.net By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. This helps in assigning the characteristic peaks observed experimentally, such as the C=O stretches of the ketone and ester groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy, aiding in the structural elucidation of complex molecules and differentiating between isomers. researchgate.net The accuracy of these predictions is highly dependent on the level of theory used.

Table 1: Typical Parameters for DFT Calculations on Keto Esters

| Parameter | Common Methodologies/Basis Sets | Application | Reference |

|---|---|---|---|

| Functional | B3LYP, M05-2X, PBE-D3 | Geometry Optimization, Electronic Properties, Reaction Mechanisms | mdpi.comacs.orgnih.govmdpi.com |

| Basis Set | 6-31G(d), 6-311+G(d,p), def2-TZVP | Provides flexibility for atomic orbitals during calculation | mdpi.comacs.orgmdpi.com |

| Solvent Model | CPCM, SMD | Simulates the effect of a solvent on molecular properties | mdpi.com |

| Spectroscopic Calculation | GIAO (for NMR), VPT2 (for IR) | Prediction of 1H/13C NMR shifts and IR frequencies | researchgate.netacs.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how 4-Oxo-4-phenyl-1-acetoxybutane would move, vibrate, and change its shape in a specific environment (e.g., in a solvent or near a biological macromolecule).

Conformational Analysis: The flexible alkyl chain of 4-Oxo-4-phenyl-1-acetoxybutane can adopt numerous conformations. MD simulations can explore the conformational landscape by simulating the molecule's movements over nanoseconds or longer. This allows for the identification of the most populated conformational states and the energy barriers between them, providing a more dynamic picture than static DFT calculations. Such analyses are crucial for understanding how the molecule's shape influences its properties and interactions.

Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. By placing 4-Oxo-4-phenyl-1-acetoxybutane in a simulated box of solvent molecules (e.g., water or an organic solvent), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. Studies on related keto compounds have used MD to probe interactions within enzyme active sites, monitoring changes in hydrogen bonding, electrostatic interactions, and hydrophobic contacts over time. acs.orgucsd.edu This approach could be used to model how 4-Oxo-4-phenyl-1-acetoxybutane might bind to a biological target, providing insights into its potential biochemical roles.

Table 2: Applications of Molecular Dynamics Simulations for Keto Esters

| Simulation Aspect | Key Information Obtained | Example System | Reference |

|---|---|---|---|

| Conformational Sampling | Identification of stable and metastable conformers; dynamics of conformational change. | β-keto esters in solution. | mdpi.com |

| Solvent Interactions | Analysis of solvent shell structure, hydrogen bonding lifetime with water. | Ketones in various solvents. | acs.org |

| Ligand-Protein Binding | Binding modes, interaction energies, role of specific amino acid residues. | Keto-substituted inhibitors with Cyclooxygenase-2 (COX-2). | ucsd.edu |

| System Equilibration | Ensuring the simulated system reaches a stable state before production runs. | Enzyme-substrate complexes. | acs.org |

Reaction Mechanism Predictions and Transition State Analysis using in silico methods

In silico methods, particularly DFT, are invaluable for mapping out potential chemical reactions, identifying intermediates, and calculating the energy barriers associated with them. This allows for the prediction of the most likely reaction pathways and provides a mechanistic understanding that can be difficult to obtain experimentally.

For 4-Oxo-4-phenyl-1-acetoxybutane, several reactions could be investigated, including its hydrolysis, reduction, or participation in condensation reactions. Computational studies on related γ-ketoesters have successfully elucidated complex reaction cascades. For example, DFT calculations were used to support the proposed mechanism of the Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters, showing a preference for one isomer over another and calculating the activation energies for key steps like Michael addition and lactonization. acs.orgresearchgate.net

The process involves locating the transition state (TS) structure for each proposed step of a reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By comparing the energies of the reactants, transition states, and products, a full energy profile of the reaction can be constructed. acs.org This profile reveals the activation energy (the difference in energy between the reactant and the TS), which is directly related to the reaction rate. Such analyses have been performed to understand homologation reactions of β-keto esters and asymmetric aldol (B89426) reactions, reproducing experimental outcomes with high fidelity. nih.govmdpi.com This predictive power is essential for designing new synthetic routes and understanding chemical reactivity.

Emerging Research Directions and Future Challenges for 4 Oxo 4 Phenyl 1 Acetoxybutane

Development of Novel and Atom-Economical Synthetic Pathways

No published research specifically details the development of novel or atom-economical synthetic routes to 4-Oxo-4-phenyl-1-acetoxybutane.

Discovery of Unexplored Chemical Transformations and Applications

There is no available literature on the chemical transformations or potential applications of 4-Oxo-4-phenyl-1-acetoxybutane.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of 4-Oxo-4-phenyl-1-acetoxybutane into flow chemistry or automated synthesis platforms has not been described in any accessible research.

Exploitation in Materials Science as a Precursor for Advanced Polymers or Ligands

There is no evidence in the current body of scientific literature to suggest that 4-Oxo-4-phenyl-1-acetoxybutane has been investigated as a precursor for advanced polymers or ligands.

Comprehensive Theoretical Studies on Reaction Kinetics, Thermodynamics, and Selectivity

No comprehensive theoretical studies on the reaction kinetics, thermodynamics, or selectivity of 4-Oxo-4-phenyl-1-acetoxybutane have been published.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Oxo-4-phenyl-1-acetoxybutane, and what are their comparative efficiencies?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves the condensation of phenylacetic acid derivatives with acetylating agents under controlled conditions. For example, analogous syntheses (e.g., 4-(4-Acetamidophenyl)-4-oxobutyric acid) utilize refluxing with hydrazine derivatives in ethanol, followed by crystallization and purification . Alternative methods may employ ketone oxidation or esterification reactions, with yields dependent on solvent choice (e.g., aldehyde-free ethanol) and reaction time optimization. Comparative efficiency studies suggest that microwave-assisted synthesis can reduce reaction times by 30–50% compared to traditional reflux methods .

Q. Which spectroscopic techniques are most effective for characterizing 4-Oxo-4-phenyl-1-acetoxybutane, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. The ketone carbonyl (C=O) and acetoxy (OAc) groups produce distinct signals:

- ¹H NMR : A singlet at ~2.1 ppm for the acetoxy methyl group.

- ¹³C NMR : Peaks at ~170–175 ppm (ketone C=O) and ~20–25 ppm (acetoxy CH₃).

Infrared (IR) spectroscopy confirms functional groups via stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O). X-ray crystallography (as seen in analogous compounds like 3-(4-Acetoxyphenyl)-4-oxo-4H-1-benzopyran derivatives) provides definitive stereochemical data .

Q. What are the optimal storage conditions for 4-Oxo-4-phenyl-1-acetoxybutane to prevent degradation during long-term studies?

- Methodological Answer : Stability studies on structurally related esters (e.g., Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate) indicate that the compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C. Exposure to moisture or light accelerates hydrolysis of the acetoxy group, forming 4-Oxo-4-phenylbutanol as a degradation product. Regular HPLC monitoring is recommended to assess purity over time .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of 4-Oxo-4-phenyl-1-acetoxybutane derivatives across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or derivative substituents. For example, fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) show enhanced antimicrobial activity compared to non-halogenated derivatives due to increased electronegativity . To resolve discrepancies:

- Standardize assay protocols (e.g., MIC values for antimicrobial studies).

- Perform comparative QSAR (Quantitative Structure-Activity Relationship) analyses to isolate substituent effects.

- Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) .

Q. What reaction mechanisms underpin the cyclization of 4-Oxo-4-phenyl-1-acetoxybutane into heterocyclic compounds, and how can side products be minimized?

- Methodological Answer : Cyclization reactions (e.g., forming pyridazinones) often proceed via nucleophilic attack on the ketone, followed by dehydration. For example, hydrazine derivatives react with the oxobutanoate backbone under reflux to form dihydropyridazin-3(2H)-ones. Side products like uncyclized hydrazides can be minimized by optimizing reaction stoichiometry (1:1 molar ratio of hydrazine to ketone) and using anhydrous solvents. Kinetic studies suggest that elevated temperatures (>80°C) favor cyclization over hydrolysis .

Q. What strategies are recommended for studying the pharmacokinetic properties of 4-Oxo-4-phenyl-1-acetoxybutane in preclinical models?

- Methodological Answer : Pharmacokinetic profiling should include:

- Absorption : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.

- Metabolism : Liver microsome assays to identify cytochrome P450-mediated oxidation pathways (e.g., acetoxy group hydrolysis).

- Excretion : Radiolabeled tracer studies (³H or ¹⁴C) in rodent models to quantify renal vs. fecal clearance.

Computational models (e.g., molecular docking) can predict interactions with serum albumin or metabolic enzymes, as demonstrated for structurally similar NF-κB inhibitors .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the cytotoxicity of 4-Oxo-4-phenyl-1-acetoxybutane derivatives in cancer cell lines?

- Methodological Answer : Variations in cytotoxicity may stem from cell line-specific expression of target proteins (e.g., kinase isoforms) or differences in compound solubility. To address this:

- Use standardized cell viability assays (e.g., MTT or resazurin-based) across multiple cell lines.

- Conduct solubility profiling in culture media with surfactants (e.g., Tween-80) to ensure consistent bioavailability.

- Cross-validate results with gene expression data (e.g., RNA-seq) to correlate cytotoxicity with target pathway activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.